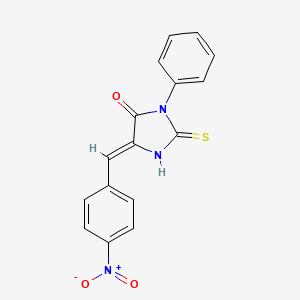

5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various imidazolidinone derivatives has been a subject of interest in recent research. For instance, the synthesis of 5-arylmethylene-3-phenyl-4-thioxo-2-thiazolidinone derivatives was achieved through the condensation of ω-(4-formylphenoxy)acetophenone derivatives with 3-phenyl-4-thioxo-2-thiazolidinone, resulting in good yields . Similarly, 2-thio 3-alkyl 5-phenylmethylidene 4-imidazolidinones were synthesized using a tandem aza Wittig reaction involving vinyliminophosphorane, carbon disulfide, and aliphatic primary amines . These methods demonstrate the versatility of synthetic approaches in creating imidazolidinone compounds with potential biological activities.

Molecular Structure Analysis

The molecular and solid-state structure of a related compound, 5-(5-nitro furan-2-ylmethylene), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, was characterized using X-ray powder diffraction (XRPD) and density functional theory (DFT) . The structure was found to be triclinic with specific space group parameters. This detailed analysis provides insight into the molecular geometry and electronic structure, which are crucial for understanding the reactivity and interaction of these compounds.

Chemical Reactions Analysis

The reactivity of imidazolidinone derivatives has been explored in various chemical reactions. For example, the new 5-arylmethylene-3-phenyl-4-thioxo-2-thiazolidinone derivatives underwent cycloaddition with N-arylmaleimides, ethyl acrylate, and ω-nitrostyrene, yielding fused thiopyrano[2,3-d]thiazole derivatives . This demonstrates the potential of these compounds to participate in cycloaddition reactions, which could be exploited in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidinone derivatives are influenced by their molecular structure. The pK_BH+ values of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones were determined, indicating that these compounds can exhibit varying degrees of basicity . Additionally, the presence of E,Z-isomerism around the C=N bond was observed, with the major isomer being the E-form. The rates of proton exchange between configurational isomers were also studied, providing valuable information on the dynamic behavior of these molecules .

Anticancer Activity Evaluation

The anticancer activity of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones was evaluated against various cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers . The study identified compounds with significant antimitotic activity and low toxicity toward normal human blood lymphocytes, highlighting the potential therapeutic applications of these derivatives .

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

Research demonstrates the potential of 5-imino-4-thioxo-2-imidazolidinone derivatives, including those with structural similarities to 5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone, in antibacterial and antifungal applications. These compounds have shown significant antimicrobial activities, with some demonstrating exceptional effectiveness in this domain (Ammar et al., 2016).

Crystal Structure Analysis

The crystal structure of compounds closely related to 5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone has been analyzed using X-ray diffraction. This research provides crucial insights into the molecular structure and bonding characteristics, facilitating further applications in various scientific fields (Ogawa et al., 2007).

Synthesis of Fused Thiopyrano[2,3-d]thiazole Derivatives

Innovative synthetic methods have been developed for creating fused thiopyrano[2,3-d]thiazole derivatives from 5-arylmethylene-3-phenyl-4-thioxo-2-thiazolidinone compounds. These developments are significant for expanding the chemical versatility and potential applications of these compounds in various research domains (Badawy et al., 2015).

Schistosomicidal Activity

Research into 5-benzylidene-3-(4-nitro-benzyl)-2-thioxo-imidazolidin-4-ones and related compounds has uncovered their potential schistosomicidal activities. This finding opens new avenues for exploring these compounds as therapeutic agents against schistosomal infections (Albuquerque et al., 2005).

Preparation and pH Study of Iminazolidin-2-ones

Studies on the preparation and properties of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones, including their pK-values and E,Z-isomerism, contribute valuable information to the understanding of these compounds. Such research aids in manipulating their properties for specific scientific applications (Angelova et al., 2003).

Nickel(II) Complexes and Antimicrobial Activity

The formation of nickel(II) complexes with derivatives of 5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone has been studied for their thermal properties, antimicrobial activity, and DNA binding capabilities. This research highlights the multifaceted applications of these compounds in biochemistry and materials science (El-Sonbati et al., 2017).

Synthesis of Novel Spiro Heterocyclic Compounds

Innovative methods for synthesizing novel spiro heterocyclic compounds derived from rhodanine derivatives, closely related to 5-((4-Nitrophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone, have been developed. These methods are significant for the creation of new compounds with potential applications in various scientific fields (Ghany, 1997).

Propriétés

IUPAC Name |

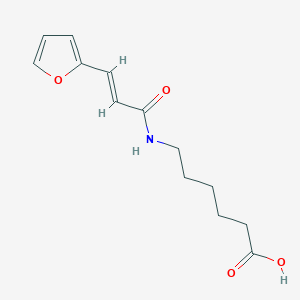

(5Z)-5-[(4-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-15-14(10-11-6-8-13(9-7-11)19(21)22)17-16(23)18(15)12-4-2-1-3-5-12/h1-10H,(H,17,23)/b14-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKRVOXOPIJRAY-UVTDQMKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53514-58-2 |

Source

|

| Record name | 4-Imidazolidinone, 5-((4-nitrophenyl)methylene)-3-phenyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053514582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)

![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)